1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which combines a triazole ring fused with a quinoline moiety, and is further substituted with a 2,3-dimethoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
The synthesis of 1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorocinchoninic acid, which is then treated with hydrazine to yield 2-hydrazinocinchoninic acid.
Formation of Triazole Ring: The 2-hydrazinocinchoninic acid is then reacted with aroylhydrazines to form the triazole ring, resulting in the formation of 1,2,4-triazolo[4,3-a]quinoline.
Substitution with Dimethoxyphenyl Group: The final step involves the substitution of the triazoloquinoline with a 2,3-dimethoxyphenyl group, typically through aromatic nucleophilic substitution reactions.
Chemical Reactions Analysis
1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cancer cell proliferation.
Antiviral and Antimicrobial Agents: Derivatives of this compound have demonstrated antiviral and antimicrobial activities, making them potential candidates for the development of new therapeutic agents.
Receptor Antagonists: The compound has been investigated as a potential A2B receptor antagonist, which could be useful in the development of new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves several molecular targets and pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells.
Receptor Antagonism: As an A2B receptor antagonist, the compound blocks the activation of A2B receptors, which are involved in various pathophysiological conditions such as tumor growth and metastasis.
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole-quinoline structure but differs in the substitution pattern.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds are bioisosteres of triazoloquinolines and have shown potent anticancer activity.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds have been investigated for their anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H15N3O2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C18H15N3O2/c1-22-15-9-5-7-13(17(15)23-2)18-20-19-16-11-10-12-6-3-4-8-14(12)21(16)18/h3-11H,1-2H3 |
InChI Key |
ROZXTCBFTJJRFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NN=C3N2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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